Hexaketocyclohexane hydrate Hexaketocyclohexane hydrate
Brand Name: Vulcanchem
CAS No.: 1894538-97-6
VCID: VC8085199
InChI: InChI=1S/C6O6.H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h;1H2
SMILES: C1(=O)C(=O)C(=O)C(=O)C(=O)C1=O.O
Molecular Formula: C6H2O7
Molecular Weight: 186.08 g/mol

Hexaketocyclohexane hydrate

CAS No.: 1894538-97-6

Cat. No.: VC8085199

Molecular Formula: C6H2O7

Molecular Weight: 186.08 g/mol

* For research use only. Not for human or veterinary use.

Hexaketocyclohexane hydrate - 1894538-97-6

Specification

CAS No. 1894538-97-6
Molecular Formula C6H2O7
Molecular Weight 186.08 g/mol
IUPAC Name cyclohexane-1,2,3,4,5,6-hexone;hydrate
Standard InChI InChI=1S/C6O6.H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h;1H2
Standard InChI Key OUXVUWQMYXFGDI-UHFFFAOYSA-N
SMILES C1(=O)C(=O)C(=O)C(=O)C(=O)C1=O.O
Canonical SMILES C1(=O)C(=O)C(=O)C(=O)C(=O)C1=O.O

Introduction

Structural Characterization and Controversies

Table 1: Conflicting Structural and Physical Properties

PropertyReported Values and Sources
Molecular FormulaC₆O₆·H₂O vs. C₆(OH)₁₂·2H₂O
Molecular Weight186.08 g/mol vs. 312.18 g/mol (C₆(OH)₁₂·2H₂O)
Density1.967 g/cm³ (predicted) vs. 1.926 g/cm³ (experimental)
Melting Point93–100°C (decomposition)

The structural ambiguity arises from differing synthetic routes and analytical methodologies. Commercial samples labeled as hexaketocyclohexane octahydrate (C₆O₆·8H₂O) further complicate nomenclature, with studies suggesting these may represent hydrated forms of dodecahydroxycyclohexane .

Synthesis and Stability

Synthetic Routes

Three primary methods dominate the literature:

  • Oxidation of Cyclohexane Derivatives: Treatment of cyclohexane precursors with nitric acid or potassium permanganate yields crude hexaketocyclohexane hydrate, though purity varies significantly . Early methods described in military research (DTIC) involved nitric acid oxidation at low temperatures, producing a crystalline material prone to dehydration .

  • Glyoxal Condensation: A two-step process condenses glyoxal to tetrahydroxyquinone, followed by oxidation to yield the compound . This route, while scalable, requires stringent control to avoid over-oxidation.

  • Microwave-Assisted Synthesis: Recent protocols emphasize reduced reaction times and improved crystallinity, though yields remain suboptimal.

Table 2: Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key Challenges
Nitric Acid Oxidation60–7085–90Dehydration during purification; side products
Glyoxal Condensation75–8090–95Requires toxic oxidants (e.g., CrO₃)
Microwave-Assisted50–6095+High equipment costs; limited scalability

Stability and Decomposition

The compound decomposes at temperatures above 95°C, releasing water and carbon dioxide . Solutions undergo rapid disproportionation and ring-opening reactions, limiting utility in aqueous environments . Refrigeration (2–8°C) is recommended for long-term storage .

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